6-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid
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Overview
Description
6-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid is a fluorinated aromatic carboxylic acid. This compound is of interest due to its unique structural features, which include two fluorine atoms and a methoxy group attached to a benzoic acid core. These functional groups impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and methoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can be used in further Suzuki–Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid depends on its specific application. In chemical reactions, the fluorine atoms and methoxy group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(2-methoxyphenyl)benzoic acid: Similar structure but with different substitution pattern.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Contains bromine and trifluoromethyl groups instead of methoxy.
2-Fluoro-6-methoxyphenylboronic acid: Similar functional groups but different core structure.
Uniqueness
6-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of two fluorine atoms and a methoxy group on the benzoic acid core makes it particularly valuable in applications requiring specific reactivity and selectivity.
Properties
IUPAC Name |
2-fluoro-6-(4-fluoro-3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-12-7-8(5-6-10(12)15)9-3-2-4-11(16)13(9)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOVNNBGDMIRQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690190 |
Source
|
Record name | 3,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-13-0 |
Source
|
Record name | 3,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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